Quinoline-4-sulfonyl fluoride
Description
Significance of Sulfur(VI) Fluoride (B91410) Architectures in Organic Synthesis
Sulfur(VI) fluoride compounds, particularly sulfonyl fluorides (R-SO₂F), have emerged as exceptionally valuable motifs in organic synthesis. Their prominence is largely due to a unique balance of stability and reactivity. nih.govnih.gov The sulfur(VI)-fluorine (S-F) bond is remarkably stable under many conditions, including resistance to hydrolysis and reduction, which is not characteristic of other sulfonyl halides. nih.govbldpharm.com This stability allows the sulfonyl fluoride group to be carried through various synthetic steps without decomposition.
Despite their stability, sulfonyl fluorides are highly effective electrophiles that can react selectively with a range of nucleophiles under specific activation conditions. nih.govacs.org This controlled reactivity is central to their utility. A paradigm shift in the application of sulfonyl fluorides occurred with the advent of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, introduced by K. Barry Sharpless and coworkers in 2014. nih.govsigmaaldrich.com SuFEx is a new generation of "click chemistry," a set of powerful, reliable, and selective reactions for the rapid synthesis of new molecules. sigmaaldrich.comacs.org
The SuFEx process allows for the efficient and high-yield formation of strong covalent bonds between a sulfonyl fluoride and a nucleophile, such as an alcohol or an amine, to form sulfonates and sulfonamides, respectively. acs.orgsorbonne-universite.fr This connective chemistry has found broad applications in synthesizing polymers, developing chemical biology probes, and drug discovery. nih.govsigmaaldrich.com The ability of the S(VI)-F group to covalently modify biological targets like proteins with high specificity has made it a privileged "warhead" in the design of covalent inhibitors and chemical probes for studying biological systems. nih.govnih.govnih.gov The introduction of the sulfonyl fluoride moiety can also enhance the biological activity and pharmacokinetic properties of drug candidates. nih.gov
Table 1: Key Properties of the Sulfonyl Fluoride Group in Organic Synthesis
| Property | Description | Significance |
|---|---|---|
| Stability | Resistant to hydrolysis, reduction, and thermolysis. nih.govbldpharm.com | Allows the group to be incorporated into complex molecules through multi-step syntheses. |
| Reactivity | Acts as a competent electrophile under specific activation conditions, reacting with various nucleophiles. nih.govacs.org | Enables selective bond formation for "click chemistry" applications and covalent modification of biomolecules. |
| Chemoselectivity | Reacts preferentially at the sulfur atom, avoiding side reactions common with other sulfonyl halides. sigmaaldrich.com | Leads to cleaner reactions with higher yields and simpler purification. |
| Biocompatibility | The SuFEx reaction can often be performed in aqueous environments, making it suitable for biological applications. bldpharm.comsigmaaldrich.com | Facilitates the use of sulfonyl fluorides as probes and inhibitors in living systems. |
Role of the Quinoline (B57606) Moiety in Heterocyclic Chemistry
The quinoline ring system, a fused aromatic heterocycle consisting of a benzene (B151609) ring and a pyridine (B92270) ring, is a cornerstone of heterocyclic chemistry and a highly privileged scaffold in medicinal chemistry. nih.govfrontiersin.orgorientjchem.org Its structure is found in numerous natural products, most notably the Cinchona alkaloids like quinine, which has a long history as an antimalarial drug. rsc.orgnih.gov
The versatility of the quinoline moiety stems from several key features. It is a weak tertiary base that can form salts with acids and can undergo both electrophilic and nucleophilic substitution reactions, allowing for functionalization at various positions on the ring. frontiersin.orgnih.gov This chemical tractability enables the systematic modification of its structure to fine-tune its biological activity and physicochemical properties. orientjchem.org
In medicinal chemistry, quinoline derivatives exhibit an exceptionally broad spectrum of pharmacological activities, including:
Anticancer nih.govorientjchem.org
Antibacterial nih.govbiointerfaceresearch.com
Anti-inflammatory researchgate.netresearchgate.net
Anticonvulsant researchgate.net
The specific biological activity of a quinoline derivative is highly dependent on the nature and position of the substituents on the ring system. orientjchem.orgresearchgate.net For example, the introduction of different functional groups at the 2, 4, 7, or 8-positions can dramatically alter the compound's therapeutic properties and target specificity. frontiersin.orgbiointerfaceresearch.com This modularity makes the quinoline scaffold an attractive starting point for the design of new drugs targeting a wide range of diseases. nih.govorientjchem.orgresearchgate.net
Table 2: Examples of Marketed Drugs Containing the Quinoline Moiety
| Drug Name | Therapeutic Class | Reference |
|---|---|---|
| Chloroquine | Antimalarial | rsc.org |
| Mefloquine | Antimalarial | biointerfaceresearch.com |
| Ciprofloxacin | Antibacterial | rsc.org |
| Bedaquiline | Anti-tubercular | rsc.org |
| Camptothecin | Anticancer | rsc.org |
Historical Context of Sulfonyl Fluoride Chemistry
The chemistry of sulfonyl fluorides dates back to the early 20th century, with initial investigations in the 1920s and 1930s focusing on their use in the synthesis of dyes and pesticides. nih.govacs.org Even in these early studies, the unique stability of the sulfonyl fluoride group compared to other sulfonyl halides was recognized. nih.gov Following this, interest in sulfonyl fluorides waned for several decades until they re-emerged in the 1960s as useful tools in biochemistry, particularly as inhibitors for proteases like chymotrypsin.
A significant resurgence in the field began in the late 20th and early 21st centuries, driven by their application as covalent probes in chemical biology. diva-portal.org Researchers demonstrated that sulfonyl fluorides could selectively react with nucleophilic amino acid residues—such as serine, threonine, tyrosine, lysine (B10760008), and histidine—in the active sites of enzymes, making them excellent tools for activity-based protein profiling and inhibitor development. nih.govacs.org
The most recent and impactful development in the history of sulfonyl fluoride chemistry was the introduction of Sulfur(VI) Fluoride Exchange (SuFEx) as a "click" reaction in 2014. nih.gov This conceptual framework by Sharpless and colleagues has invigorated the field, establishing sulfonyl fluorides not just as reactive probes but as reliable and versatile connectors for building complex molecular architectures. diva-portal.org Since then, there has been an explosion of research into new synthetic methods for preparing sulfonyl fluorides and expanding their applications in materials science, drug discovery, and bioconjugation. nih.govresearchgate.netnih.gov
Overview of Research Trajectories for Quinoline-4-sulfonyl Fluoride
Research specifically targeting this compound and its isomers is driven by the goal of combining the proven biological relevance of the quinoline scaffold with the unique chemical reactivity of the sulfonyl fluoride group. The placement of the sulfonyl fluoride at the 4-position of the quinoline ring is of particular interest due to the known importance of substituents at this position for modulating biological activity in other quinoline-based compounds. frontiersin.org
Current and potential research trajectories for this compound include:
Synthesis and Methodology Development: A key area of research is the development of robust and efficient synthetic routes to access this compound and its derivatives. Methods such as the palladium-catalyzed synthesis from the corresponding bromo-quinolines or Sandmeyer-type reactions from amino-quinolines are being explored and optimized. sci-hub.seumich.edu
Covalent Inhibitor Design: A primary application is the design of targeted covalent inhibitors. The quinoline portion of the molecule can be designed to bind non-covalently to a specific pocket in a target protein (e.g., a kinase or protease), positioning the sulfonyl fluoride "warhead" to react with a nearby nucleophilic amino acid residue, forming a permanent, covalent bond. This can lead to inhibitors with high potency and prolonged duration of action. acs.orgnih.gov
Chemical Biology Probes: this compound can serve as a scaffold for creating chemical probes to study enzyme function and identify new drug targets. By incorporating a reporter tag (like a fluorophore or a biotin (B1667282) handle), these probes can be used to label, visualize, and isolate their protein targets from complex biological samples. nih.govrsc.org
Materials Science: The SuFEx reactivity of the sulfonyl fluoride group makes it a candidate for use as a monomer or cross-linker in the synthesis of novel polymers and functional materials, with the quinoline moiety potentially imparting specific optical or electronic properties. sigmaaldrich.comnih.gov
While research on this compound itself is still emerging, studies on related structures like quinoline-2-sulfonyl fluoride, quinoline-3-sulfonyl fluoride, and other heteroaromatic sulfonyl fluorides demonstrate the broad potential of this class of compounds. rsc.orgthieme-connect.comsigmaaldrich.com The synthesis of this compound has been reported, and its properties are being actively investigated, suggesting that it will be a valuable tool in advancing both chemistry and biology. umich.edu
Structure
3D Structure
Properties
IUPAC Name |
quinoline-4-sulfonyl fluoride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO2S/c10-14(12,13)9-5-6-11-8-4-2-1-3-7(8)9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVVHDCOFBIOZJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)S(=O)(=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Quinoline 4 Sulfonyl Fluoride
Strategies Involving Sulfur-Containing Precursors
The synthesis of Quinoline-4-sulfonyl fluoride (B91410) can be achieved through various methods that start from precursors already containing a sulfur atom. These strategies involve the formation of the sulfonyl fluoride group through oxidation, fluorination, or conversion of related functional groups.
Electrochemical Oxidation of Thiols and Disulfides
A modern and environmentally conscious approach to the synthesis of sulfonyl fluorides involves the electrochemical oxidative coupling of thiols or disulfides with a fluoride source. tue.nlthieme.de This method avoids the need for stoichiometric chemical oxidants and catalysts by using anodic oxidation. tue.nl The process typically uses widely available starting materials like thiols (or their corresponding disulfides) and an inexpensive, safe fluoride source such as potassium fluoride (KF). tue.nlsci-hub.se
The reaction is performed in an electrochemical cell, often undivided, with a carbon anode and an iron or stainless-steel cathode. tue.nltue.nl The reaction conditions are generally mild, proceeding at room temperature. tue.nl The scope of this transformation is broad, accommodating a variety of alkyl, benzyl, aryl, and heteroaryl thiols or disulfides. tue.nl While direct synthesis of Quinoline-4-sulfonyl fluoride is not explicitly detailed, the proven applicability of this method to heteroaromatic substrates suggests that quinoline-4-thiol (B7853698) would be a viable starting material. tue.nl The use of continuous-flow reactors has been shown to dramatically reduce reaction times from hours to minutes, highlighting the efficiency and scalability of this electrochemical approach. tue.nl
Table 1: Representative Examples of Electrochemical Sulfonyl Fluoride Synthesis
| Starting Thiol/Disulfide | Product | Yield (%) | Reaction Time (h) | Ref |
|---|---|---|---|---|
| 2-Mercapto-4,6-dimethylpyrimidine | 4,6-Dimethylpyrimidine-2-sulfonyl fluoride | 78 | 12 | tue.nl |
| 4-Methylbenzenethiol | 4-Methylbenzene-1-sulfonyl fluoride | 81 | 6 | tue.nl |
| Thiophenol | Benzenesulfonyl fluoride | 72 | 6 | tue.nl |
| 4-Chlorothiophenol | 4-Chlorobenzenesulfonyl fluoride | 85 | 12 | tue.nl |
This table showcases the general applicability of the electrochemical method to various aromatic thiols.
Deoxyfluorination of Sulfonic Acids and Their Salts
The direct conversion of sulfonic acids and their salts into sulfonyl fluorides represents a highly atom-economical route, as it starts with a sulfur atom already at the correct oxidation state (S(VI)). nih.gov Traditional methods often require a two-step process involving the conversion of the sulfonic acid to a sulfonyl chloride intermediate followed by a halogen exchange. nih.gov However, recent advancements have enabled direct one-step deoxyfluorination.
Two complementary strategies have emerged for this transformation. The first strategy employs thionyl fluoride (SOF₂), which can be generated in situ, to convert sulfonic acid sodium salts into sulfonyl fluorides in high yields (90–99%) within an hour. nih.govrsc.org The second, complementary strategy utilizes a bench-stable, solid deoxyfluorinating agent, such as Xtalfluor-E®, which allows for the conversion of both aryl and alkyl sulfonic acids and their salts under mild conditions. nih.govrsc.org Yields for this method typically range from 41% to 94%. nih.gov Although these methods have been demonstrated with a range of substrates, their specific application to quinoline-4-sulfonic acid would be a logical extension of their established utility for aryl sulfonic acids. nih.gov
Table 2: Deoxyfluorination of Sulfonic Acids/Salts with Xtalfluor-E®
| Substrate | Product | Yield (%) | Conditions | Ref |
|---|---|---|---|---|
| Sodium p-toluenesulfonate | p-Toluenesulfonyl fluoride | 92 | Acetonitrile, rt | nih.gov |
| Sodium benzenesulfonate | Benzenesulfonyl fluoride | 94 | Acetonitrile, rt | nih.gov |
| Sodium 2-naphthalenesulfonate | 2-Naphthalenesulfonyl fluoride | 93 | Acetonitrile, rt | nih.gov |
| 4-Acetamidobenzenesulfonic acid | 4-Acetamidobenzenesulfonyl fluoride | 71 | Acetonitrile, rt | nih.gov |
This table illustrates the effectiveness of Xtalfluor-E® for converting various aromatic sulfonic acids and salts to their corresponding sulfonyl fluorides.
Conversion from Sulfonamides
Primary sulfonamides serve as readily available precursors for the synthesis of sulfonyl fluorides under mild conditions. A notable method involves the activation of the sulfonamide with pyrylium (B1242799) tetrafluoroborate (B81430) (Pyry-BF₄) in the presence of magnesium chloride (MgCl₂) and potassium fluoride (KF). d-nb.info This reaction proceeds via the in-situ formation of a sulfonyl chloride, which is immediately converted to the more stable sulfonyl fluoride. d-nb.inforesearchgate.net
This protocol is distinguished by its high chemoselectivity and tolerance for a wide array of functional groups, making it suitable for the late-stage functionalization of complex molecules, including pharmaceuticals. d-nb.inforesearchgate.net For instance, drugs containing primary sulfonamide groups, such as a glibenclamide precursor and celecoxib, have been successfully converted to their corresponding sulfonyl fluorides in good to excellent yields. d-nb.info This high functional group compatibility suggests the method's applicability for the conversion of quinoline-4-sulfonamide.
Indirect Synthesis via Silyloxymethylsulfones from Quinoline (B57606) N-Oxides
An indirect route to quinoline sulfonyl derivatives involves the use of quinoline N-oxides as starting materials. researchgate.netnih.gov This method relies on the reaction of a quinoline N-oxide with sodium tert-butyldimethylsilyloxymethanesulfinate (TBSOMS-Na). researchgate.net The reaction proceeds via O-activation of the N-oxide, which facilitates a nucleophilic attack by the sulfinate, leading to C2-sulfonylation of the quinoline ring. researchgate.net
The resulting C2-substituted silyloxymethylsulfones are versatile intermediates. researchgate.netnih.gov They can be deprotected and subsequently converted into a range of other sulfonyl derivatives, including the desired sulfonyl fluorides, by displacing the silyloxymethyl group with a fluoro group. researchgate.net It is important to note that this methodology has been reported to selectively furnish C2-substituted quinoline sulfones, rather than the C4-isomer. researchgate.netnih.gov This transformation is scalable and demonstrates broad applicability across various quinoline and isoquinoline (B145761) structures. nih.gov
Strategies Involving Aromatic Amine and Diazonium Salt Intermediates
An alternative major pathway to aryl sulfonyl fluorides begins with aromatic amines, which are converted into reactive diazonium salt intermediates. This classic transformation has been adapted for the efficient synthesis of sulfonyl fluorides.
Copper-Free Sandmeyer-Type Fluorosulfonylation
The Sandmeyer reaction, a cornerstone of aromatic chemistry for converting aryl amines to aryl halides via diazonium salts, has been adapted for fluorosulfonylation. wikipedia.org A significant advancement is the development of a copper-free variant, which mitigates the environmental impact associated with copper catalysts. sci-hub.seresearchgate.net
In this one-pot procedure, an aromatic amine, such as 4-aminoquinoline, is converted to its corresponding aryldiazonium salt via in situ diazotization. sci-hub.seresearchgate.net The diazonium salt is then treated with a sulfur dioxide surrogate, like sodium metabisulfite (B1197395) (Na₂S₂O₅), and a fluorine source, such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). researchgate.netnih.gov This process generates an aryl radical that combines with the sulfur and fluorine sources to yield the final aryl sulfonyl fluoride. sci-hub.se The method exhibits broad functional group tolerance and has been successfully applied to heteroaromatic amines, including quinoline derivatives, making it a practical route for the synthesis of this compound from 4-aminoquinoline. sci-hub.seresearchgate.net
Table 3: Copper-Free Sandmeyer-Type Fluorosulfonylation of Aromatic Amines
| Aromatic Amine | SO₂ Source | Fluorine Source | Product | Yield (%) | Ref |
|---|---|---|---|---|---|
| 4-Toluidine | Na₂S₂O₅ | Selectfluor | 4-Methylbenzene-1-sulfonyl fluoride | 66 | sci-hub.se |
| 4-Bromoaniline | Na₂S₂O₅ | Selectfluor | 4-Bromobenzene-1-sulfonyl fluoride | 68 | sci-hub.se |
| 4-Nitroaniline | Na₂S₂O₅ | Selectfluor | 4-Nitrobenzene-1-sulfonyl fluoride | 70 | sci-hub.se |
| 4-Aminobenzoic acid | Na₂S₂O₅ | Selectfluor | 4-Carboxybenzene-1-sulfonyl fluoride | 62 | sci-hub.se |
This table shows the versatility of the copper-free Sandmeyer-type reaction for synthesizing various aryl sulfonyl fluorides from the corresponding amines.
Catalytic Approaches to Sulfonyl Fluoride Formation
Catalytic methods offer elegant and efficient pathways to sulfonyl fluorides from readily available starting materials, often with broad functional group tolerance and under mild conditions.
A notable advancement in the synthesis of aryl and heteroaryl sulfonyl fluorides is the use of bismuth(III) catalysis. acs.org This methodology facilitates the conversion of (hetero)aryl boronic acids into their corresponding sulfonyl fluorides through a redox-neutral process that mimics canonical organometallic steps. mdpi.comacs.org The reaction proceeds by treating the boronic acid with a source of sulfur dioxide, an oxidant, and a bismuth(III) catalyst. mdpi.com
The proposed catalytic cycle begins with the transmetalation of the Bi(III) catalyst with the aryl boronic acid. mdpi.com This is followed by the insertion of sulfur dioxide into the newly formed bismuth-carbon bond, generating a bismuth sulfinate intermediate. acs.orgmdpi.com Subsequent oxidation of this intermediate at the sulfur center by an oxidant like Selectfluor yields the final sulfonyl fluoride product and regenerates the Bi(III) catalyst. mdpi.com For challenging heteroaryl boronic acids, including quinoline derivatives, a modified protocol using N-fluorobenzenesulfonimide (NFSI) as a milder oxidant has been shown to be effective. acs.orgresearchgate.net This method displays excellent compatibility with sensitive functional groups and has been successfully applied to substrates like 5-quinolineboronic acid. acs.org
Table 1: Bismuth-Catalyzed Synthesis of Aryl Sulfonyl Fluorides from Boronic Acids
| Substrate (Boronic Acid) | Catalyst (mol%) | Oxidant | SO₂ Source | Conditions | Yield | Reference |
|---|---|---|---|---|---|---|
| Phenylboronic acid | Bi catalyst (5) | Selectfluor | SO₂ (1.5 bar) | CHCl₃/CH₃CN, 70°C, 16h | Good | mdpi.comacs.org |
| 5-Quinolineboronic acid | Bi catalyst (4) | NFSI | SO₂ (1.5 bar) | CHCl₃/CH₃CN, 70°C, 16h | Good | acs.orgresearchgate.net |
| Benzofuran boronic acid | Bi catalyst (4) | NFSI | SO₂ (1.5 bar) | CHCl₃/CH₃CN, 70°C, 16h | Good | acs.org |
| Benzothiophene boronic acid | Bi catalyst (4) | NFSI | SO₂ (1.5 bar) | CHCl₃/CH₃CN, 70°C, 16h | Good | acs.org |
Visible-light photoredox catalysis has emerged as a powerful tool for the synthesis of fluorinated compounds under mild conditions. mdpi.comresearchgate.net These methods often involve the generation of radical species that can participate in various bond-forming reactions. For the synthesis of sulfonyl fluorides, photoredox catalysis can be employed to generate sulfonyl radicals from various precursors. researchgate.net
One such strategy involves a metal-free photocatalytic procedure for the synthesis of arylsulfonyl fluorides from aryl diazonium salts. mdpi.com In this process, an organic photocatalyst, irradiated with blue LEDs, facilitates the reaction between the diazonium salt and a sulfur dioxide surrogate like 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO). mdpi.com This approach demonstrates broad scope and high functional group tolerance. mdpi.com While not exclusively focused on this compound, the principles are applicable to quinoline diazonium salts. Furthermore, photoredox-catalyzed methods have been developed for the vicinal fluorosulfonyl-borylation of unsaturated hydrocarbons, showcasing the generation of the SO₂F radical from stable reagents under visible light. nih.gov Organophotocatalysis has also been used for the site-selective C(sp²)-H sulfonylation of quinoline amide derivatives, indicating the potential for direct functionalization of the quinoline scaffold. researchgate.net
Halogen Exchange Methodologies for Sulfonyl Fluoride Formation
The conversion of sulfonyl chlorides to sulfonyl fluorides via halogen exchange is a foundational and widely used synthetic route.
The direct exchange of chloride for fluoride in sulfonyl chlorides (R-SO₂Cl) is a common and effective method for synthesizing sulfonyl fluorides (R-SO₂F). rhhz.netnih.gov While sulfonyl chlorides are often used as precursors, they can be unstable and prone to hydrolysis. rhhz.netresearchgate.net The corresponding sulfonyl fluorides are generally more robust and stable, making them preferable for applications like SuFEx chemistry. rhhz.netresearchgate.net
Early methods often required harsh conditions, but significant improvements have been made. A highly efficient method involves the use of potassium bifluoride (KHF₂) as the fluoride source in a water/organic solvent system, which enhances the nucleophilicity of the fluoride ion. rhhz.net More recently, a simple and mild procedure using potassium fluoride (KF) in a water/acetone biphasic mixture has been reported to provide a broad range of sulfonyl fluorides in high yields (84-100%). nih.govorganic-chemistry.org This method's simplicity and effectiveness make it a go-to strategy for preparing compounds like this compound from the corresponding quinoline-4-sulfonyl chloride.
Table 2: General Conditions for Fluoride-Chloride Exchange
| Starting Material | Fluoride Source | Solvent System | Temperature | General Yield | Reference |
|---|---|---|---|---|---|
| Aryl/Alkyl Sulfonyl Chloride | Potassium Fluoride (KF) | Water/Acetone | Room Temp - 60°C | High (84-100%) | nih.gov |
| Aryl/Alkyl Sulfonyl Chloride | Potassium Bifluoride (KHF₂) | Water/Acetonitrile | Room Temp | High | rhhz.net |
Late-Stage Functionalization Strategies Applicable to Quinoline Scaffolds
Late-stage functionalization (LSF) is a critical strategy in drug discovery, allowing for the direct modification of complex, drug-like molecules without the need for de novo synthesis. rsc.orgresearchgate.net The introduction of a sulfonyl fluoride moiety onto a quinoline scaffold at a late stage can rapidly generate new analogs for biological screening. thieme-connect.com
Several methods for synthesizing sulfonyl fluorides are amenable to LSF due to their mild conditions and high functional group tolerance. rhhz.net A copper-free Sandmeyer-type fluorosulfonylation allows for the conversion of aromatic amines, including those on complex quinoline-containing pharmaceuticals, into sulfonyl fluorides via an in situ generated diazonium salt. sci-hub.se This demonstrates the ability to install the SO₂F group as the final step in a synthetic sequence. sci-hub.se
Another powerful LSF tool is the conversion of stable and common sulfonamides into sulfonyl fluorides. researchgate.net A method utilizing a pyrylium salt (Pyry-BF₄) and magnesium chloride to form a sulfonyl chloride intermediate, which is then converted in situ to the sulfonyl fluoride with potassium fluoride, has been developed. researchgate.net The high chemoselectivity of this protocol enables the functionalization of densely functionalized primary sulfonamides, making it highly suitable for modifying complex quinoline derivatives. rhhz.netresearchgate.net These LSF approaches provide a flexible and efficient means to access novel this compound derivatives from advanced intermediates. sci-hub.seresearchgate.net
Reactivity and Mechanistic Investigations of Quinoline 4 Sulfonyl Fluoride
Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) Reactivity
The core of SuFEx reactivity lies in the transformation of the covalently bonded fluoride on the sulfur(VI) center into a leaving group. nih.gov This process is typically facilitated by catalysts such as organic bases or by the use of silylating agents. nih.gov Aromatic heterocyclic sulfonyl fluorides, including quinoline (B57606) derivatives, can be challenging substrates for SuFEx reactions, often necessitating specific catalytic conditions to achieve efficient conversion. nih.gov
The reaction of quinoline-4-sulfonyl fluoride with nucleophiles primarily occurs at the electrophilic sulfur center, leading to the displacement of the fluoride ion and the formation of a new bond between the sulfur and the nucleophile. This substitution is the cornerstone of its SuFEx reactivity. sigmaaldrich.com The process is influenced by the nature of the nucleophile and the reaction conditions. For instance, the deprotonation of an amine nucleophile can dictate the course of the reaction, with neutral amines potentially favoring attack at other positions of the quinoline ring, while the corresponding anion favors substitution at the sulfonyl group. researchgate.net
The activation of the sulfonyl fluoride is crucial. While sulfonyl fluorides are generally stable, their reactivity can be enhanced in the presence of catalysts. ccspublishing.org.cn For example, the reaction between 8-quinolinesulfonyl fluoride and 3-(dimethylamino)phenol has been studied as a model system to understand the catalytic mechanism, where a guanidinium (B1211019) salt formed from the catalyst and the phenol (B47542) is a proposed intermediate. nih.gov
This compound and related sulfonyl fluorides react with a broad range of oxygen (O-) and nitrogen (N-) nucleophiles. This reactivity allows for the synthesis of a wide array of sulfonates and sulfonamides, which are important structural motifs in medicinal chemistry and materials science. researchgate.netacs.org
The SuFEx reaction has been successfully applied to various alcohols and amines. While reactions with aryl alcohols often proceed smoothly, transformations involving aliphatic alcohols can be more challenging. nih.gov Similarly, amine nucleophiles are widely used, leading to the formation of stable S-N linkages. researchgate.net The choice of catalyst and reaction conditions is critical for achieving high yields and selectivity, especially with less reactive nucleophiles. nih.govthieme-connect.com For example, SuFEx reactions with certain products have been shown to proceed with alcohols and phenols, but failed with amines like morpholine (B109124) under the tested conditions. thieme-connect.com
Table 1: Examples of O- and N-Nucleophiles in SuFEx Reactions with Aryl Sulfonyl Fluorides
| Nucleophile Type | Specific Example | Product Type | Catalyst/Conditions | Reference |
|---|---|---|---|---|
| Aryl Alcohol | 3-(dimethylamino)phenol | Aryl Sulfonate | BTMG, HMDS | nih.gov |
| Aryl Alcohol | Sesamol | Aryl Sulfonate | BTMG, HMDS | nih.gov |
| Aliphatic Alcohol | Primary alkyl alcohols | Alkyl Sulfonate | BTMG (20 mol%) | nih.gov |
| Amine | Morpholine | Sulfonamide | Base-promoted | researchgate.netthieme-connect.com |
| Amine | Various amines | Sulfonamides | LiHMDS | researchgate.net |
This table presents a selection of nucleophiles and is not exhaustive.
Radical-Mediated Transformations
Beyond its role as an electrophile in SuFEx chemistry, the sulfonyl fluoride group can be transformed to participate in radical reactions. This dual reactivity significantly broadens the synthetic applications of compounds like this compound.
The conversion of sulfonyl fluorides into sulfur(VI) radicals is a challenging process due to the high strength of the S-F bond and their high reduction potentials. dntb.gov.ua However, recent advancements have enabled this transformation through methods such as cooperative organosuperbase activation and photoredox catalysis. dntb.gov.ua Another approach involves the reaction of aryl diazonium salts with a sulfur dioxide source and a fluorinating agent under photocatalytic conditions to generate sulfonyl fluoride radicals. rsc.orgsci-hub.se The generation of an aryl radical intermediate has been suggested in a copper-free Sandmeyer-type reaction for the synthesis of sulfonyl fluorides. sci-hub.se
Once generated, sulfur(VI) radicals can readily participate in addition reactions with unactivated alkenes. dntb.gov.ua This radical-mediated fluorosulfonylation allows for the difunctionalization of alkenes, installing both a sulfonyl fluoride group and another functional group across the double bond. acs.org This methodology has been used to synthesize a variety of functionalized alkyl sulfonyl fluorides, including those containing quinoxalin-2(1H)-one motifs. acs.org The resulting products can then be further diversified using SuFEx click chemistry. acs.orgnih.gov
Table 2: Examples of Alkene Ligation via Radical Fluorosulfonylation
| Alkene Type | Radical Source/Method | Product Type | Key Features | Reference |
|---|---|---|---|---|
| Unactivated Alkenes | Quinoxalin-2(1H)-ones / Visible-light | SO₂F-containing quinoxalin-2(1H)-ones | Transition-metal-free | acs.org |
| Unactivated Alkenes | Sulfonyl fluorides / Photoredox catalysis | Vinyl sulfones | Cooperative organosuperbase activation | dntb.gov.ua |
| Alkenes | Na₂S₂O₄, NFSI / Fe-catalysis | Lactam-functionalized alkyl sulfonyl fluorides | Intramolecular radical cyclization, SO₂ insertion | nih.gov |
This table provides illustrative examples of radical-mediated alkene ligations.
Catalytic Activation Mechanisms
The activation of the otherwise stable sulfonyl fluoride group is key to its reactivity. Various catalytic mechanisms have been proposed and investigated. In SuFEx reactions, base catalysis is common. For instance, a proposed mechanism for the activation of p-toluenesulfonyl fluoride by DBU involves the formation of an arylsulfonyl ammonium (B1175870) fluoride salt. nih.gov However, in the case of 8-quinolinesulfonyl fluoride with the catalyst BTMG, NMR studies did not show a direct interaction, suggesting an alternative mechanism where the catalyst deprotonates the nucleophile (e.g., a phenol) to initiate the cycle. nih.gov
In radical transformations, photoredox catalysis plays a central role. dntb.gov.ua Here, a photocatalyst, upon excitation by light, initiates an electron transfer process that ultimately leads to the formation of the sulfur(VI) radical from the sulfonyl fluoride precursor. dntb.gov.uarsc.org
Palladium catalysis has also been explored for the desulfonylative fluorination of heteroaryl sulfonyl fluorides, including a 4-substituted quinoline sulfonyl fluoride, to afford the corresponding aryl fluorides. umich.edu The mechanism is proposed to involve a Pd(0)/Pd(II) catalytic cycle. In other systems, palladium catalysis for C-H fluorination has been proposed to proceed through a Pd(II)/Pd(IV) cycle involving oxidative addition of a fluorinating agent. beilstein-journals.org
Organocatalytic Activation
The activation of sulfonyl fluorides, including this compound, can be achieved through various organocatalytic methods. These approaches often rely on the principle of enhancing the electrophilicity of the sulfur center or activating the nucleophile to facilitate the substitution of the fluoride ion.
One prominent strategy involves the use of organic superbases. For instance, organosuperbases have been shown to promote the nucleophilic substitution of sulfonyl fluorides. nih.gov This activation is crucial for reactions where the sulfonyl fluoride acts as an electrophile for fluoride-exchange ligations. nih.gov The mechanism often involves the deprotonation of the nucleophile by the superbase, generating a more reactive anionic species that can then attack the sulfonyl fluoride. acs.org
N-Heterocyclic carbenes (NHCs) have also emerged as effective organocatalysts for the activation of sulfonyl fluorides in reactions with amines to form sulfonamides. thieme-connect.com In these reactions, NHCs can function as carbon-centered Brønsted bases, activating the substrates through hydrogen bonding. thieme-connect.com Isotopic labeling studies using D₂O have shown deuterium (B1214612) incorporation at the α-position to the sulfonyl fluoride, supporting a proton-transfer mechanism facilitated by the NHC catalyst in aqueous environments. acs.org
Furthermore, hydrogen bonding has been identified as a potential driving force for the activation of the S(VI)-F bond. nih.gov This is particularly relevant under physiological conditions for the covalent capture of biomolecules. nih.gov The interaction between a proton source and the fluorine atom can activate the sulfonyl fluoride towards nucleophilic attack. nih.gov In some systems, a synergistic effect is observed where a hydrogen-bonded complex can create a "superacid," facilitating subsequent reactions. acs.org
A study on accelerated SuFEx click chemistry highlighted the use of the organocatalyst 1,1,3,3-tetramethylguanidine (B143053) (BTMG) in the reaction between 8-quinolinesulfonyl fluoride and 3-(dimethylamino)phenol. nih.gov NMR experiments suggested a mechanism where the catalyst can activate both the electrophile and the nucleophile. nih.gov
The table below summarizes key findings in the organocatalytic activation of sulfonyl fluorides.
| Catalyst/Activator | Nucleophile | Proposed Activation Mechanism | Reference |
| Organosuperbases (e.g., DBU) | Alkenes | Cooperative activation with photoredox catalysis to generate S(VI) radicals. | nih.gov |
| N-Heterocyclic Carbenes (NHCs) | Amines | NHC acts as a carbon-centered Brønsted base, activating substrates via hydrogen bonding. | thieme-connect.com |
| 1,1,3,3-Tetramethylguanidine (BTMG) | Aryl Alcohols | Activation of both the SuFEx electrophile and nucleophile. | nih.gov |
| Bulk Water | Amines | Hydrogen bonding activation at the water-oil interface. | acs.org |
Transition Metal-Catalyzed Activation
Transition metal catalysis provides a powerful toolkit for the functionalization of quinolines, including reactions involving sulfonyl fluoride moieties. mdpi.comnih.gov While direct studies on the transition metal-catalyzed activation of the sulfonyl fluoride group on a quinoline core are specific, broader principles of C-H activation and cross-coupling reactions on quinolines are well-established. mdpi.comnih.gov
Palladium-based catalytic systems are frequently employed for the C-H functionalization of quinolines and their N-oxides. mdpi.comnih.gov For instance, Pd-catalyzed C-H fluorination of arenes can proceed through a Pd(II)/Pd(IV) catalytic cycle. In such a cycle, a cationic Pd(II) species facilitates C-H bond activation, followed by oxidative addition with a fluorine source like N-fluorobenzenesulfonimide (NFSI) to form a Pd(IV)-F intermediate. beilstein-journals.org Reductive elimination then yields the fluorinated product. beilstein-journals.org This type of mechanism could be relevant for reactions involving quinoline sulfonyl fluorides.
Ruthenium catalysts have also been explored. For example, a novel unsupported Ru-S catalyst demonstrated high chemoselectivity in the hydrogenation of the quinoline core while tolerating various sulfur-containing functional groups, including sulfonyl fluorides. acs.org This indicates that the sulfonyl fluoride group can be compatible with certain transition metal-catalyzed transformations without being the primary site of activation.
Copper-catalyzed reactions are also significant. For example, Cu(OTf)₂ can catalyze the nucleophilic fluorination of arylpotassium trifluoroborates, where copper acts as both a mediator and an oxidant. beilstein-journals.org
The following table outlines representative transition metal-catalyzed reactions relevant to the functionalization of quinoline systems.
| Metal Catalyst | Reactant Type | Key Mechanistic Feature | Reference |
| Palladium(II) Acetate | Aryl Tosylates | Pd(0)/Pd(II) process involving oxidative addition and reductive elimination. | mdpi.com |
| [RhCl(CO)₂]₂ | Unactivated Arenes | Double C-H activation process. | mdpi.com |
| Ruthenium-Sulfur (Ru-S) | H₂ | Chemoselective hydrogenation of the quinoline ring, leaving the sulfonyl fluoride group intact. | acs.org |
| Copper(II) Triflate | Arylpotassium Trifluoroborates | Copper acts as both a mediator and an oxidant. | beilstein-journals.org |
Theoretical Elucidation of Reaction Pathways
Transition State Analysis
Computational studies, particularly Density Functional Theory (DFT) calculations, are instrumental in elucidating the reaction mechanisms involving sulfonyl fluorides. Transition state analysis helps to understand the energetics and geometries of the key steps in a reaction pathway.
For SuFEx-type reactions, mechanistic calculations have been performed to understand the role of catalysts. In the organocatalytic activation of 8-quinolinesulfonyl fluoride, two potential pathways were considered. nih.gov In one pathway, an ion pair formed between the catalyst and the nucleophile could directly participate in the SuFEx reaction via a transition state where a proton activates the sulfonyl fluoride towards phenoxide addition. nih.gov
In the context of concerted SNAr reactions of fluoroarenes catalyzed by an organic superbase, DFT calculations revealed a single, neutral, four-membered transition state. acs.org This is distinct from the classical two-step SNAr mechanism that proceeds through a Meisenheimer complex. acs.org Natural Bond Orbital (NBO) analysis of this transition state showed significant orbital interactions and hydrogen bonding that stabilize the structure. acs.org
For transition metal-catalyzed reactions, DFT calculations have been used to support proposed mechanisms. For instance, in the Pd-catalyzed C-H functionalization of quinoline N-oxide, calculations suggested a mechanism involving a double C-H activation sequence where a copper-mediated reoxidation of Pd(0) to Pd(II) is necessary to close the catalytic cycle. mdpi.com
Computational Modeling of Selectivity
Computational modeling is a powerful tool for predicting and explaining the selectivity observed in chemical reactions. In the context of quinoline chemistry, regioselectivity is a critical aspect.
For the functionalization of quinolines, the site of reaction (e.g., C2, C4, C8) is highly dependent on the reaction conditions and the catalyst used. mdpi.comnih.gov While not specifically focused on this compound, DFT calculations on the Pd-catalyzed oxidative cross-coupling of quinoline N-oxide with heteroarenes proposed a mechanism analogous to a double C-H activation pathway to explain the observed selectivity. mdpi.com
Similarly, in the direct and regioselective fluorination of electron-deficient heteroarenes like quinoline, a proposed mechanism involves the protonation of the quinoline by trifluoroacetic acid (TFA), which shifts its absorption to longer wavelengths. mdpi.com This enables excitation and single-electron transfer, leading to the formation of a quinoline radical intermediate. The subsequent selective addition of a fluorine radical to the C2 position is a key factor in the observed regioselectivity. mdpi.com
Bio-computational modeling has also been used to simulate and predict biological interactions at a molecular level for quinoline derivatives, which can inform the design of molecules with selective biological activity. researchgate.net
Derivatization and Further Functionalization of Quinoline 4 Sulfonyl Fluoride
Transformation into Sulfonamides
The conversion of sulfonyl fluorides into sulfonamides is a key transformation, given the prevalence of the sulfonamide motif in medicinal chemistry. nih.govtheballlab.comnih.gov This conversion is typically achieved through reaction with primary or secondary amines. While sulfonyl fluorides are generally resistant to hydrolysis, they can react with amine nucleophiles under appropriate conditions to form stable S-N bonds. researchgate.netnih.gov
Amidation of quinoline-4-sulfonyl fluoride (B91410) involves the nucleophilic attack of an amine on the electrophilic sulfur atom, leading to the displacement of the fluoride ion. nih.gov Various methods have been developed to facilitate this reaction, which can sometimes be sluggish, particularly with less nucleophilic or sterically hindered amines.
One approach involves the use of Lewis acids to activate the sulfonyl fluoride. For instance, calcium triflimide [Ca(NTf₂)₂] has been shown to catalyze the sulfonamidation of various aryl and alkylsulfonyl fluorides. theballlab.com The Lewis acid is believed to coordinate to the sulfonyl oxygens or the fluorine atom, increasing the electrophilicity of the sulfur atom and rendering it more susceptible to nucleophilic attack. theballlab.com
Catalytic methods have also been developed to promote the amidation of sulfonyl fluorides under mild conditions. A broad-spectrum catalytic system utilizing a combination of 1-hydroxybenzotriazole (B26582) (HOBt) and a silicon additive like tetramethyldisiloxane (TMDS) has proven effective for the synthesis of sulfonamides from sulfonyl fluorides and amines. chemrxiv.org This protocol is particularly efficient for sterically demanding substrates. chemrxiv.org
The reaction conditions for a typical HOBt/TMDS-catalyzed amidation are presented below:
| Component | Stoichiometry (mmol) | Reagents | Conditions |
| Sulfonyl fluoride 1 | 1.20 | HOBt (1 mol%) | Anhydrous DMSO (1.25 mL) |
| Amine 2 | 1.00 | DIPEA (2.00 mmol) | 25 °C, 24 h |
| TMDS (2.00 mmol) | |||
| Data sourced from a study on broad-spectrum catalytic amidation. chemrxiv.org |
The methods developed for the amidation of sulfonyl fluorides generally exhibit a broad substrate scope. The calcium triflimide-activated method, for example, is effective for a wide array of sterically and electronically diverse sulfonyl fluorides and amines, producing sulfonamides in good to excellent yields. theballlab.com Similarly, the HOBt/TMDS catalytic system demonstrates high efficiency with sterically hindered substrates. chemrxiv.org The transformation is also applicable to a wide range of quinoline (B57606) and isoquinoline (B145761) functionalities. nih.gov
However, limitations can arise. Reactions involving less nucleophilic amines, such as aniline (B41778), may require activation to proceed efficiently. theballlab.com For example, the reaction between 4-cyanobenzenesulfonyl fluoride and aniline showed no product formation after 24 hours without a catalyst, but with the addition of Ca(NTf₂)₂, the reaction was nearly complete within an hour. theballlab.com While sulfonyl fluorides are more stable than sulfonyl chlorides, their reactivity can still be influenced by the electronic properties of the quinoline ring. Electron-withdrawing groups on the ring can enhance the electrophilicity of the sulfur atom, potentially facilitating the reaction.
Conversion to Sulfonate Esters
Quinoline-4-sulfonyl fluoride can be converted into the corresponding sulfonate esters by reaction with alcohols or phenols. This transformation provides access to another important class of compounds with applications in organic synthesis. The reaction proceeds via nucleophilic attack of the hydroxyl group on the sulfonyl fluoride moiety. Generally, this reaction is facilitated by a base to deprotonate the alcohol or phenol (B47542), increasing its nucleophilicity. For instance, sulfonyl fluorides can be converted to sulfonic esters using cesium carbonate (Cs₂CO₃) under mild conditions. organic-chemistry.org The formation of sulfonate esters from silyloxymethylsulfones, which are precursors to sulfonyl fluorides, has also been reported. researchgate.net
Formation of Sulfones
While sulfonyl fluorides are typically used to form sulfonamides and sulfonate esters, they can also be derived from sulfone precursors. One synthetic route involves the reaction of sodium tert-butyldimethylsilyloxymethylsulfinate with quinoline N-oxides to selectively produce C2-substituted sulfones. nih.gov These silyloxymethylsulfones can then be deprotected and converted into sulfonyl fluorides, sulfonamides, or other sulfones. nih.gov This methodology demonstrates the interconversion between these important sulfur(VI) functional groups. nih.govresearchgate.net The direct conversion of a sulfonyl fluoride to a sulfone is less common but can be conceptualized through a reaction with a suitable carbon nucleophile, such as an organometallic reagent, although this often requires specific catalytic conditions.
Cross-Coupling Reactions
The quinoline ring and the sulfonyl fluoride group can both participate in or be synthesized via cross-coupling reactions, significantly expanding the synthetic utility of this compound. nih.gov Halogenated quinolines can undergo cross-coupling to introduce various substituents, and the sulfonyl fluoride group itself can be installed using transition-metal-catalyzed methods. acs.orgrsc.org
Palladium catalysis is a powerful tool for forming C-S and C-C bonds, and several methods have been developed for the synthesis and functionalization of aryl sulfonyl fluorides. nih.govnih.gov
A mild and efficient one-pot synthesis of aryl and heteroaryl sulfonyl fluorides from the corresponding bromides has been developed using palladium catalysis. nih.gov This process involves an initial palladium-catalyzed sulfonylation using a sulfur dioxide source like DABSO, followed by an in situ reaction with an electrophilic fluorine source such as N-fluorobenzenesulfonimide (NFSI). nih.govrsc.org This approach is notable for its tolerance of various functional groups, allowing it to be used on complex molecules. nih.gov
Furthermore, palladium-catalyzed cross-coupling reactions can be used to functionalize phenols by converting them in situ to sulfonate esters, which then act as coupling partners. For example, phenols can be activated with nonafluorobutanesulfonyl fluoride (NfF) and then undergo various palladium-catalyzed couplings, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, without isolating the intermediate nonaflate. organic-chemistry.org This strategy could potentially be applied to a hydroxyquinoline sulfonyl fluoride, allowing for functionalization at the phenol position.
A summary of representative palladium-catalyzed reactions for aryl sulfonyl fluoride synthesis is provided below.
| Reaction Type | Aryl Source | SO₂ Source | Fluorine Source | Catalyst System |
| Sulfonylation/Fluorination | Aryl Bromide | DABSO | NFSI | Palladium Catalyst |
| Fluorosulfonylation | Aryl Thianthrenium Salt | Na₂S₂O₄ | NFSI | Palladium Catalyst |
| One-Pot Coupling | Phenol (via in situ nonaflation) | - | NfF | Pd₂(dba)₃ / SPhos or XPhos |
| Table compiled from various sources on palladium-catalyzed reactions. nih.govrsc.orgorganic-chemistry.org |
Other Transition Metal-Catalyzed Approaches
Beyond the more common palladium-catalyzed cross-coupling reactions, the derivatization of aryl sulfonyl fluorides, including this compound, can be envisaged through other powerful transition metal-catalyzed methods such as the Heck, Sonogashira, and Stille reactions. While aryl sulfonyl fluorides have been noted for their stability in some palladium-catalyzed couplings, their role as a leaving group, analogous to halides or triflates, is also an area of synthetic exploration. nih.gov
Heck Reaction
The Mizoroki-Heck reaction, a cornerstone of C-C bond formation, couples an unsaturated halide or triflate with an alkene using a palladium catalyst. chemrxiv.org Given that aryl sulfonates can serve as electrophiles in this reaction, it is plausible that this compound could undergo similar transformations. mdpi.com The reaction typically involves a Pd(0)/Pd(II) catalytic cycle. chemrxiv.org Research into the Heck-Matsuda reaction has demonstrated that the sulfonyl fluoride moiety is compatible with palladium catalysis, successfully producing β-arylethenesulfonyl fluorides and γ-aryl allylsulfonyl fluorides. nih.govrsc.orgresearchgate.net This suggests the potential for functionalizing alkenes with the quinoline-4-sulfonyl moiety.
A palladium-catalyzed fluorosulfonylvinylation of organic iodides with ethenesulfonyl fluoride (ESF) has been developed, highlighting the utility of the sulfonyl fluoride group in Heck-type reactions. nih.gov This further supports the potential of using this compound in similar coupling strategies.
Sonogashira Coupling
The Sonogashira reaction facilitates the coupling of terminal alkynes with aryl or vinyl halides, employing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org The reactivity of the halide partner is a critical factor, with iodides being more reactive than bromides or chlorides. wikipedia.org Aryl triflates are also viable substrates. wikipedia.org While direct examples involving this compound are not prevalent, the known reactivity of other aryl pseudohalides suggests its potential as a substrate in Sonogashira couplings for the synthesis of alkynylated quinolines.
Stille Coupling
The Stille reaction is a versatile method for creating C-C bonds by coupling an organotin compound with an organic electrophile, typically an aryl halide or triflate, catalyzed by palladium. wikipedia.orglibretexts.org Organostannanes are air- and moisture-stable, making them convenient reagents. wikipedia.org The scope of electrophiles includes aryl triflates and sulfonates, which react comparably to aryl bromides. wikipedia.org This precedent suggests that this compound could potentially serve as the electrophilic partner in Stille couplings to introduce a variety of organic groups onto the quinoline core at the C4 position.
| Reaction | Catalyst/Reagents | Substrates | Product Type |
| Heck Reaction | Pd catalyst, Base | Unsaturated halide/triflate, Alkene | Substituted alkene |
| Sonogashira Coupling | Pd catalyst, Cu(I) co-catalyst, Base | Aryl/vinyl halide, Terminal alkyne | Aryl/vinyl alkyne |
| Stille Coupling | Pd catalyst | Organostannane, Aryl halide/triflate | Biaryl or Vinylarene |
This table summarizes the general components of Heck, Sonogashira, and Stille reactions, which could potentially be adapted for this compound.
Selective C-H Functionalization Strategies with Quinoline Derivatives
The direct functionalization of carbon-hydrogen (C-H) bonds in quinoline derivatives is a powerful, atom-economical strategy for synthesizing complex molecules. nih.gov Transition metal catalysis plays a pivotal role in achieving regioselectivity, which can be challenging due to the presence of multiple C-H bonds. nih.gov The electronic properties of the quinoline ring and the use of directing groups are key factors in controlling the site of functionalization. nih.govnih.gov The presence of a sulfonyl fluoride group at the C4 position is expected to influence the regioselectivity of these reactions through its electronic effects.
C2-Functionalization
The C2 position of the quinoline ring is often readily functionalized due to the electronic influence and coordinating ability of the adjacent nitrogen atom. nih.gov A variety of transition metals, including palladium, copper, nickel, rhodium, and ruthenium, have been employed for C2-H activation. nih.gov For instance, the deoxygenative C2-sulfonylation of quinoline N-oxides has been reported as an effective method for preparing 2-sulfonylquinolines. researchgate.netmdpi.com
C3-Functionalization
Functionalization at the C3 position is more challenging and often requires the installation of a directing group at an adjacent position (C2 or C4). nih.gov Palladium and iridium-based catalysts are commonly used for these transformations. nih.gov For example, Rh(III)-catalyzed hydroarylation of alkynes with pyridines can achieve C3 functionalization. nih.gov
C4-Functionalization
Selective activation of the C4 C-H bond has been achieved using rhodium catalysts. The position of other substituents on the quinoline ring can direct the C-H activation to the C4 position. nih.govacs.org
C8-Functionalization
The C8 position of quinoline N-oxides can be selectively functionalized through chelation-assisted C-H activation, where the N-oxide acts as a traceless directing group. researchgate.net Rhodium(III)-catalyzed reactions have been shown to be effective for the C8-alkylation and arylation of quinoline N-oxides. researchgate.net
Influence of Sulfonyl and Sulfonamide Groups
Sulfonyl and sulfonamide groups can themselves act as directing groups in C-H activation reactions. thieme-connect.de For example, the 2-pyridylsulfinyl group directs palladium-catalyzed ortho-C-H alkenylation. thieme-connect.de It has also been shown that the site-selectivity of Rh(III)-catalyzed C-H carbenoid functionalization of aryl sulfonamides can be controlled to occur at the position ortho to the sulfonamide group. rsc.org This suggests that the sulfonyl fluoride group in this compound could potentially direct C-H functionalization to the adjacent C3 or C5 positions.
| Position | Catalyst System (Example) | Reaction Type | Directing Group Strategy |
| C2 | CuOTf | Sulfonylation | N-oxide activation nih.gov |
| C3 | Pd(OAc)₂ | Alkenylation | Amide directing group at C4 nih.gov |
| C4 | RhH{κ³-P,O,P-[xant(PⁱPr₂)₂]} | C-H Activation | Substituent effects nih.govacs.org |
| C8 | [RhCp*Cl₂]₂ / AgBF₄ | Alkylation | N-oxide as traceless directing group researchgate.net |
This table provides examples of catalytic systems and strategies for the regioselective C-H functionalization of the quinoline ring.
Applications of Quinoline 4 Sulfonyl Fluoride in Advanced Organic Synthesis
Modular Construction of Complex Molecular Architectures via SuFEx
The advent of Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) chemistry, a next-generation click reaction, has provided a powerful tool for the modular construction of complex molecules. researchgate.net Quinoline-4-sulfonyl fluoride is an exemplary hub for SuFEx reactions, which are prized for their efficiency, high yields, and broad functional group tolerance. The core principle of SuFEx involves the reaction of a sulfonyl fluoride with a nucleophile, leading to the formation of a stable sulfonate, sulfonamide, or other sulfur(VI)-linked products.
The this compound moiety can be readily connected with a diverse range of building blocks, including phenols, amines, and alcohols, to rapidly assemble libraries of complex molecules. This modular approach is particularly valuable in drug discovery and materials science, where the systematic variation of molecular components is crucial for optimizing properties. The stability of the sulfonyl fluoride group allows for its incorporation into various stages of a synthetic sequence, while its reactivity can be controllably unleashed under specific conditions to form the desired linkage.
Key Features of SuFEx Chemistry with this compound:
| Feature | Description |
| Modularity | Allows for the rapid and efficient connection of different molecular fragments. |
| High Yields | Reactions typically proceed to completion with minimal side products. |
| Broad Scope | Tolerates a wide variety of functional groups, simplifying synthetic design. |
| Stability | The S-F bond is highly stable under many reaction conditions, yet reactive under SuFEx catalysis. |
Utilization as a Versatile Electrophilic Reagent in Chemical Tool Development
The sulfonyl fluoride group is a privileged electrophile in the development of chemical tools for biology and medicinal chemistry. nih.govrsc.orgmdpi.com this compound, in this context, serves as a versatile reagent for the synthesis of chemical probes designed to interact with biological macromolecules. The electrophilic sulfur atom of the sulfonyl fluoride can react with various nucleophilic amino acid residues in proteins, such as serine, threonine, tyrosine, lysine (B10760008), and histidine. nih.govrsc.org
The quinoline (B57606) scaffold itself can act as a recognition element, directing the sulfonyl fluoride "warhead" to a specific binding site on a target protein. This allows for the design of highly selective covalent inhibitors and activity-based probes. By attaching reporter tags, such as fluorophores or biotin (B1667282), to the quinoline backbone, researchers can develop tools for protein labeling, identification, and quantification. The reactivity of the sulfonyl fluoride can be tuned by modifying the electronic properties of the quinoline ring, providing a means to control the rate of covalent bond formation. researchgate.net
Examples of Nucleophilic Residues Targeted by Sulfonyl Fluorides:
| Amino Acid | Nucleophilic Group |
| Serine | Hydroxyl |
| Threonine | Hydroxyl |
| Tyrosine | Phenolic Hydroxyl |
| Lysine | Epsilon-amino |
| Histidine | Imidazole |
Enabling Reagent for 18F Radiochemistry
Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that relies on the use of radiolabeled tracer molecules. Fluorine-18 (¹⁸F) is a commonly used radionuclide for PET due to its favorable decay properties. nih.govopenmedscience.com this compound is an excellent candidate for the development of ¹⁸F-labeled PET tracers. The synthesis of such tracers can be achieved through nucleophilic substitution of the fluoride atom on the sulfonyl group with [¹⁸F]fluoride. osti.gov
This late-stage radiofluorination strategy is highly advantageous as it allows for the introduction of the radionuclide in the final step of the synthesis, minimizing the handling of radioactive material and maximizing the radiochemical yield. The resulting ¹⁸F-labeled quinoline-based tracers can be designed to target specific receptors or enzymes in the body, enabling the visualization and quantification of biological processes in vivo. The development of efficient methods for producing reactive [¹⁸F]fluoride is crucial for the successful synthesis of these PET tracers. nih.govresearchgate.net
Role in Polymer Chemistry Research
The unique reactivity and stability of the sulfonyl fluoride group also lend themselves to applications in polymer chemistry. While direct polymerization of this compound itself is not commonly reported, its derivatives can be used as monomers or functionalization agents to create advanced polymer materials. For instance, sulfonyl fluoride-containing monomers can be copolymerized with other monomers to introduce specific functionalities into the polymer backbone or side chains. pdx.edu
These fluorinated polymers can exhibit desirable properties such as high thermal stability, chemical resistance, and unique surface characteristics. mdpi.commdpi.com The sulfonyl fluoride groups on the polymer can be further modified post-polymerization using SuFEx chemistry to attach various functional molecules, creating materials with tailored properties for applications in coatings, membranes, and biomaterials. The incorporation of the rigid quinoline moiety can also influence the mechanical and thermal properties of the resulting polymers.
Strategic Precursor for Diverse Sulfur(VI) Species
This compound can serve as a stable and versatile precursor for the synthesis of a wide range of other sulfur(VI) compounds. Through nucleophilic substitution reactions at the sulfonyl fluoride group, a variety of functional groups can be introduced, leading to the formation of sulfonamides, sulfonate esters, and other derivatives. nih.govresearchgate.net These transformations are often high-yielding and proceed under mild conditions, making this compound a valuable starting material in synthetic chemistry.
The synthesis of this compound itself typically involves the conversion of a more reactive precursor, such as a quinoline-4-sulfonyl chloride, through a halide exchange reaction. nih.gov Once formed, the greater stability of the sulfonyl fluoride allows for its purification and storage, making it a convenient intermediate for further synthetic elaborations. This strategic use as a precursor simplifies the synthesis of complex molecules containing the quinoline-4-sulfonyl moiety.
Synthetic Routes to Sulfonyl Fluorides:
| Starting Material | Reagents | Product |
| Thiol/Disulfide | KF, Electrochemical Oxidation | Sulfonyl Fluoride |
| Sulfonyl Chloride | KF or other fluoride source | Sulfonyl Fluoride |
| Sulfonic Acid | Deoxyfluorinating agents | Sulfonyl Fluoride |
Targeted Covalent Modification of Biomolecules in Chemical Biology Research
The ability of sulfonyl fluorides to form covalent bonds with specific amino acid residues has made them invaluable tools in chemical biology for the targeted modification of biomolecules. researchgate.netnih.govnih.gov this compound and its derivatives can be designed as targeted covalent inhibitors or probes to study the function and regulation of proteins.
The quinoline portion of the molecule can be tailored to bind non-covalently to a specific pocket on a protein, thereby positioning the sulfonyl fluoride "warhead" in close proximity to a nucleophilic residue. nih.gov This proximity-driven reaction leads to the formation of a stable covalent bond, effectively and irreversibly modifying the protein. This approach has been successfully used to target enzymes and other proteins implicated in disease, offering a powerful strategy for drug discovery. nih.gov
Achieving site-specific modification of proteins is a major goal in chemical biology, as it allows for the precise study of protein function and the development of highly selective therapeutics. nih.govcoledeforest.com Methodologies utilizing this compound derivatives are at the forefront of this research. By combining structural biology data with rational design, researchers can create quinoline-based probes that selectively target a single amino acid residue within a protein.
For example, a this compound derivative can be designed to bind to the active site of an enzyme, where a tyrosine residue is located. semanticscholar.org The specific interactions between the quinoline scaffold and the enzyme's binding pocket ensure that the sulfonyl fluoride reacts exclusively with the targeted tyrosine, leaving other residues untouched. This level of precision is crucial for developing covalent drugs with minimal off-target effects and for creating well-defined protein conjugates for various applications.
Ligand Design for Enzyme Active Sites in Research
This compound has emerged as a valuable scaffold in the design of specialized ligands for probing and interacting with enzyme active sites. Its utility stems from the unique combination of the quinoline core, a recognized pharmacophore in numerous enzyme inhibitors, and the reactive sulfonyl fluoride group. This "warhead" can form a stable covalent bond with nucleophilic amino acid residues within the catalytic or allosteric sites of an enzyme. This covalent modification allows for the irreversible inhibition of the enzyme, providing a powerful tool for studying enzyme function, validating drug targets, and developing novel therapeutic agents.
The primary mechanism of action for ligands derived from this compound involves the covalent modification of key amino acid residues at the enzyme's active site. The electrophilic sulfur atom of the sulfonyl fluoride moiety is susceptible to nucleophilic attack by the side chains of amino acids such as serine, threonine, tyrosine, lysine, and histidine. This reaction results in the formation of a stable sulfonamide or sulfonate ester linkage between the ligand and the enzyme, effectively and irreversibly inactivating the enzyme.
The design of such ligands is often guided by the structural biology of the target enzyme. By understanding the three-dimensional architecture of the active site, researchers can strategically modify the this compound scaffold to enhance binding affinity and selectivity. The quinoline ring itself can participate in various non-covalent interactions, including π-π stacking, hydrophobic interactions, and hydrogen bonding, which help to properly orient the sulfonyl fluoride warhead for optimal reaction with the target residue.
One notable area of research is the development of covalent kinase inhibitors. Kinases play a crucial role in cell signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. The ATP-binding pocket of many kinases contains a conserved lysine residue that is essential for catalytic activity. Researchers have designed inhibitors that utilize a sulfonyl fluoride group to covalently target this catalytic lysine. While specific examples focusing exclusively on the this compound scaffold are not extensively documented in publicly available research, the principle has been demonstrated with other aryl sulfonyl fluorides. For instance, sulfonyl fluoride-containing compounds have been successfully designed to target the catalytic lysine of kinases such as PfCLK3 and EGFR, leading to their irreversible inhibition chemrxiv.orgnih.gov.
The research findings in this area highlight the potential of the sulfonyl fluoride group as a versatile tool for ligand design. The reactivity of the sulfonyl fluoride can be tuned by modifying the electronic properties of the aromatic ring system to which it is attached. This allows for a degree of control over the covalent modification reaction, which is crucial for achieving selectivity and minimizing off-target effects.
Interactive Data Table: Examples of Aryl Sulfonyl Fluoride-Based Covalent Inhibitors Targeting Kinases
| Compound/Probe | Target Kinase | Targeted Residue | Key Findings |
| Compound 11 | EGFRL858R/T790M/C797S | Lys745 | Potently and irreversibly inhibits the triple mutant EGFR. nih.gov |
| Compound 2 | PfCLK3 | Lys394 | Designed to covalently bind to the catalytic lysine in the ATP binding site. chemrxiv.org |
| XO44 | Broad kinome | Conserved lysine | A probe that covalently modifies a large number of kinases by targeting the catalytic lysine. |
The design of ligands based on this compound represents a promising strategy for the development of potent and selective enzyme inhibitors. The ability to form a covalent bond with the target enzyme offers several advantages, including prolonged duration of action and the potential to overcome drug resistance mechanisms. Further research focusing on the synthesis and evaluation of a wider range of this compound derivatives is warranted to fully explore their therapeutic potential.
Spectroscopic and Computational Characterization of Quinoline 4 Sulfonyl Fluoride and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of hydrogen (¹H), carbon (¹³C), and fluorine (¹⁹F) atoms, allowing for a comprehensive structural analysis of quinoline-4-sulfonyl fluoride (B91410).
The ¹H NMR spectrum of quinoline-4-sulfonyl fluoride is expected to show distinct signals corresponding to the protons on the quinoline (B57606) ring system. The chemical shifts (δ) of these protons are influenced by the electron-withdrawing nature of the sulfonyl fluoride group at the C4 position and the inherent aromaticity of the quinoline core.
The protons on the heterocyclic ring (H2, H3) and the benzenoid ring (H5, H6, H7, H8) will appear as multiplets due to spin-spin coupling. The H2 proton is typically the most deshielded proton in the quinoline ring, appearing at a high chemical shift. The sulfonyl fluoride group at C4 would further deshield the adjacent protons, particularly H3 and H5.
Based on data from related quinoline derivatives, the expected chemical shifts for the aromatic protons of this compound would likely fall within the 7.5-9.0 ppm range. A detailed analysis of the coupling constants (J values) would be crucial for the unambiguous assignment of each proton signal.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H2 | 8.8 - 9.0 | d |
| H3 | 8.0 - 8.2 | d |
| H5 | 8.2 - 8.4 | d |
| H6 | 7.7 - 7.9 | t |
| H7 | 7.9 - 8.1 | t |
| H8 | 8.1 - 8.3 | d |
Note: These are predicted values based on the analysis of similar compounds. Actual experimental values may vary.
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. This compound has nine distinct carbon atoms in its aromatic rings, which should result in nine signals in the proton-decoupled ¹³C NMR spectrum.
The carbon atom directly attached to the sulfonyl fluoride group (C4) is expected to be significantly influenced by the electronegative fluorine and oxygen atoms, though its signal may be broadened or split due to coupling with the fluorine nucleus. The other carbons of the quinoline ring will appear in the typical aromatic region (120-150 ppm). researchgate.net The chemical shifts are influenced by the substituent effects of the sulfonyl fluoride group and the nitrogen atom in the ring.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C2 | ~150 |
| C3 | ~122 |
| C4 | ~145 |
| C4a | ~148 |
| C5 | ~126 |
| C6 | ~130 |
| C7 | ~128 |
| C8 | ~130 |
| C8a | ~136 |
Note: These are predicted values based on the analysis of quinoline and its derivatives. researchgate.netspectrabase.com Actual experimental values may vary.
¹⁹F NMR spectroscopy is a highly sensitive technique for characterizing fluorine-containing compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. alfa-chemistry.comwikipedia.org The chemical shift of the fluorine atom in this compound provides direct information about its electronic environment.
For aromatic sulfonyl fluorides (ArSO₂F), the ¹⁹F chemical shift typically appears in a characteristic downfield region. For example, the ¹⁹F signal for benzenesulfonyl fluoride is observed at approximately +65 ppm relative to CFCl₃. ucsb.edu Therefore, the ¹⁹F NMR spectrum of this compound is expected to show a single resonance in this region. The precise chemical shift will be influenced by the electronic properties of the quinoline ring system. This technique is particularly useful for confirming the presence of the sulfonyl fluoride moiety and for studying its interactions within the molecule and with its environment. nih.govbiophysics.org
Table 3: Expected ¹⁹F NMR Chemical Shift for Aromatic Sulfonyl Fluorides
| Compound Type | Typical Chemical Shift Range (δ, ppm vs CFCl₃) |
| Aromatic Sulfonyl Fluorides (ArSO₂F) | +40 to +80 |
Source: General ¹⁹F NMR chemical shift data. alfa-chemistry.comucsb.edu
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide accurate data on bond lengths, bond angles, and torsional angles. This information would confirm the planar structure of the quinoline ring and reveal the geometry of the sulfonyl fluoride group.
Furthermore, the crystal structure analysis would elucidate intermolecular interactions, such as stacking of the aromatic rings or hydrogen bonding, which govern the packing of the molecules in the solid state. While no specific crystal structure for this compound has been found in the surveyed literature, analysis of related structures like 4-fluoroisoquinoline-5-sulfonyl chloride derivatives reveals how steric hindrance between the sulfonyl group and adjacent atoms can influence the conformation.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of the compound and its fragmentation pattern, which can aid in structural elucidation.
For this compound (C₉H₆FNO₂S), the molecular weight is 211.22 g/mol . The high-resolution mass spectrum (HRMS) would show a molecular ion peak ([M]⁺) with a highly accurate mass, confirming the elemental composition. Predicted m/z values for adducts of the related 3-methylthis compound suggest that common adducts like [M+H]⁺ and [M+Na]⁺ would be observed. uni.lu
The fragmentation pattern in electron ionization (EI) mass spectrometry would likely involve the loss of the SO₂F group or parts of it (e.g., SO₂, F). The fragmentation of the quinoline ring itself, typically involving the loss of HCN, is also a characteristic pathway for such compounds. chempap.org Studying these fragmentation pathways helps to confirm the connectivity of the molecule. researchgate.netnih.gov
Table 4: Predicted m/z Values for Adducts of Isothis compound (Isomer)
| Adduct | Predicted m/z |
| [M+H]⁺ | 212.01761 |
| [M+Na]⁺ | 233.99955 |
| [M+K]⁺ | 249.97349 |
| [M-H]⁻ | 210.00305 |
Source: PubChem, Predicted data for Isothis compound. uni.lu
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
The IR spectrum of this compound is expected to show characteristic absorption bands for both the quinoline ring and the sulfonyl fluoride group. The quinoline moiety would exhibit C-H stretching vibrations for the aromatic protons (around 3000-3100 cm⁻¹) and C=C and C=N ring stretching vibrations in the 1450-1650 cm⁻¹ region. researchgate.netastrochem.org
The sulfonyl fluoride group is characterized by strong absorption bands corresponding to the asymmetric and symmetric stretching of the S=O bonds, which are expected to appear in the ranges of 1410-1450 cm⁻¹ and 1200-1240 cm⁻¹, respectively. The S-F bond stretch would also give rise to a characteristic absorption.
Table 5: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| Aromatic C-H | Stretch | 3000 - 3100 |
| Aromatic C=C / C=N | Ring Stretch | 1450 - 1650 |
| Sulfonyl S=O | Asymmetric Stretch | 1410 - 1450 |
| Sulfonyl S=O | Symmetric Stretch | 1200 - 1240 |
| Aromatic C-H | Out-of-plane bend | 750 - 900 |
Note: These are typical ranges for the specified functional groups.
Advanced Computational Chemistry
Advanced computational chemistry serves as a powerful tool for elucidating the electronic structure, stability, and dynamic behavior of molecules at an atomic level. For this compound, these in silico methods provide profound insights that complement experimental data, offering a detailed understanding of its physicochemical properties and reactivity. Techniques such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are pivotal in characterizing the molecule's behavior in various environments.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations are instrumental in predicting its molecular geometry, vibrational frequencies, and electronic properties. These calculations help in understanding the molecule's intrinsic stability, chemical reactivity, and spectroscopic characteristics. rsc.org
DFT methods, such as B3LYP combined with a basis set like 6-31G, are commonly employed to optimize the molecular geometry of quinoline derivatives, determining the most stable three-dimensional arrangement of atoms. proquest.combohrium.comdntb.gov.ua From this optimized structure, a variety of quantum chemical descriptors can be calculated to predict the molecule's behavior.
Key Research Findings from DFT Analysis:
Molecular Geometry: DFT calculations can predict bond lengths, bond angles, and dihedral angles for this compound, providing a precise model of its structure. Analysis of related heteroaryl sulfonyl fluorides has shown that the S-F bond confers considerable stability compared to other sulfonyl halides. nih.gov
Frontier Molecular Orbitals (FMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. rsc.org A large energy gap between the HOMO and LUMO indicates high kinetic stability and low chemical reactivity. rsc.org For quinoline derivatives, these values are used to understand their potential for electronic transitions and interactions. rsc.orgresearchgate.net
Molecular Electrostatic Potential (MEP): MEP maps illustrate the charge distribution on the molecule's surface, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) sites. This is vital for predicting how this compound might interact with other molecules or biological targets.
Global Reactivity Descriptors: Parameters such as chemical hardness, softness, electronegativity, and chemical potential are derived from FMO energies. rsc.org These descriptors provide a quantitative measure of the molecule's stability and reactivity.
The table below summarizes the typical quantum chemical parameters that would be determined for this compound through DFT calculations.
| Parameter | Symbol | Significance |
| Highest Occupied Molecular Orbital Energy | EHOMO | Represents the ability to donate an electron. |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Represents the ability to accept an electron. |
| HOMO-LUMO Energy Gap | ΔE | Indicates chemical reactivity and kinetic stability. rsc.org |
| Chemical Hardness | η | Measures resistance to change in electron distribution. |
| Chemical Softness | S | The reciprocal of hardness, indicating the ease of modifying electron distribution. |
| Electronegativity | χ | Describes the power of the molecule to attract electrons. |
| Chemical Potential | μ | Relates to the "escaping tendency" of an electron from the system. |
| Electrophilicity Index | ω | Quantifies the energy lowering upon accepting maximal electronic charge. |
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. While DFT provides a static picture of a molecule's properties, MD simulations offer insights into its dynamic behavior, conformational flexibility, and interactions with its environment, such as a solvent or a biological receptor. mdpi.com
For this compound, MD simulations can be used to study its behavior in aqueous solution or its binding stability within the active site of a protein. These simulations solve Newton's equations of motion for a system of interacting atoms, providing a trajectory that describes how the positions and velocities of particles vary with time.
Key Research Findings from MD Simulations:
Conformational Stability: MD simulations reveal the stability of a particular conformation of this compound over time. In studies of other quinoline derivatives complexed with proteins, the Root Mean Square Deviation (RMSD) of the ligand and protein backbone is calculated to assess the stability of the entire complex. mdpi.com A stable RMSD value over the simulation period suggests a stable binding mode.
Atomic Fluctuations: The Root Mean Square Fluctuation (RMSF) is analyzed to identify the flexibility of different parts of the molecule or a protein-ligand complex. This can highlight which regions of this compound are more rigid or flexible.
Interaction Analysis: A primary use of MD is to study intermolecular interactions, such as hydrogen bonds, that form between the ligand and its surroundings. For example, simulations can track the number and duration of hydrogen bonds between this compound and water molecules or amino acid residues in an enzyme's active site, which is crucial for determining binding affinity. mdpi.com
Binding Free Energy: Techniques like the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) can be applied to MD simulation trajectories to calculate the binding free energy of a ligand to a receptor. This provides a quantitative estimate of the binding affinity, which is a critical parameter in drug design.
The following table outlines key parameters typically analyzed in MD simulations of a small molecule like this compound, particularly in the context of its interaction with a protein target.
| Parameter | Abbreviation | Purpose |
| Root Mean Square Deviation | RMSD | Measures the average change in displacement of a selection of atoms, indicating structural stability. mdpi.com |
| Root Mean Square Fluctuation | RMSF | Indicates the flexibility of individual atoms or residues within the simulation. mdpi.com |
| Radius of Gyration | Rg | Assesses the compactness of the molecule or complex over time. |
| Solvent Accessible Surface Area | SASA | Measures the surface area of the molecule accessible to a solvent, indicating changes in exposure. |
| Hydrogen Bond Analysis | H-bonds | Quantifies the formation and stability of hydrogen bonds between the molecule and its environment. mdpi.com |
Conclusion and Future Research Perspectives
Summary of Key Advances in Quinoline-4-sulfonyl Fluoride (B91410) Chemistry
The chemistry of quinoline-4-sulfonyl fluoride has seen remarkable progress, moving beyond traditional synthetic routes to more sophisticated and efficient methodologies. A pivotal advance has been the development of methods that circumvent the reliance on often commercially unavailable or difficult-to-prepare sulfonyl chlorides. nih.govacs.org One notable strategy involves the reaction of quinoline (B57606) N-oxides with sodium tert-butyldimethyl silyloxymethylsulfinate. This process yields sulfone intermediates that can be effectively deprotected and converted into the desired sulfonyl fluorides, a transformation that is both scalable and applicable to a wide array of quinoline and isoquinoline (B145761) systems. nih.govacs.orgresearchgate.net
Furthermore, the rise of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry has revolutionized the application of sulfonyl fluorides. nih.gov This "click chemistry" paradigm has positioned compounds like this compound as powerful electrophilic hubs for constructing complex molecules. Concurrently, the development of direct fluorosulfonylation techniques using fluorosulfonyl radicals presents a concise and efficient pathway for producing these valuable compounds, marking a significant step forward in the field. rsc.org These advances collectively enhance the accessibility and utility of this compound, paving the way for its broader use in various scientific disciplines.
Challenges and Opportunities in Synthesis
Despite recent progress, the synthesis of this compound and other six-membered heteroaromatic sulfonyl compounds is not without its difficulties. A primary challenge remains the development of direct and highly regioselective methods for introducing the sulfonyl fluoride group onto the quinoline core. nih.govacs.org Many existing methods require multi-step sequences or rely on precursors that are themselves challenging to synthesize.
However, these challenges present significant opportunities for innovation. There is a growing demand for novel and effective methods to access this class of compounds, driving research into new catalytic systems and reagents. researchgate.net Key opportunities include:
Transition-Metal Catalysis: The development of palladium, copper, or nickel-catalyzed processes could enable the direct C-H fluorosulfonylation of quinolines, offering a more atom-economical approach. nih.gov
Novel Reagents: The design of new, air-stable fluorosulfonylating reagents could simplify synthetic procedures and enhance safety and practicality. researchgate.netresearchgate.net
Photochemical and Electrochemical Methods: These strategies are emerging as powerful tools for generating reactive intermediates like the FSO2-radical under mild conditions, offering new avenues for the synthesis of complex sulfonyl fluorides. researchgate.net
Late-Stage Functionalization: Methods that allow for the introduction of the sulfonyl fluoride moiety into densely functionalized molecules in the final steps of a synthetic sequence are highly desirable, particularly in drug discovery. researchgate.net
Overcoming the current synthetic hurdles will unlock the full potential of this versatile compound.
Emerging Reactivity Pathways and Mechanistic Exploration
The utility of this compound is defined by its reactivity, which has been explored in increasingly sophisticated ways. A prominent emerging pathway is its application as a covalent "warhead" in chemical biology and drug discovery. nih.govrsc.org The sulfonyl fluoride group can covalently modify a range of nucleophilic amino acid residues within proteins—including serine, lysine (B10760008), tyrosine, and histidine—in a context-specific manner. rsc.orgrsc.org This reactivity has been harnessed to develop highly specific covalent inhibitors and activity-based probes. For instance, sulfonyl fluoride-containing molecules have been designed to covalently engage specific histidine residues in E3 ubiquitin ligase complexes, demonstrating the precision achievable with this functional group. nih.govrsc.org
Mechanistically, these reactions typically proceed via nucleophilic attack on the electrophilic sulfur(VI) center. However, the precise reactivity and stability are finely balanced, making sulfonyl fluorides resistant to hydrolysis under physiological conditions while remaining reactive towards specific biological nucleophiles. nih.gov Recent studies have also explored alternative reactivity, such as defluorosulfonylative pathways where the entire SO2F group acts as a leaving group to generate carbocation intermediates, expanding the synthetic possibilities beyond simple SuFEx-type reactions. springernature.com Further mechanistic exploration, aided by computational studies, is crucial for understanding and predicting the behavior of these compounds and for designing next-generation reagents and probes with tailored reactivity. springernature.com
Table 1: Reactivity Profile of Sulfonyl Fluorides in Biological Contexts
| Target Residue | Reactivity Context | Application Example |
|---|---|---|
| Serine | Active site of proteases | Enzyme Inhibition |
| Lysine | ATP-binding sites of kinases | Covalent Inhibitors, Target Occupancy Probes |
| Histidine | Sensor loops in E3 ligases | Molecular Glue Degraders |
| Tyrosine | Protein binding pockets | Covalent Probes |
Future Directions in Advanced Synthetic Applications
The future for this compound in advanced synthetic applications is bright and multifaceted. Building on its established role in medicinal chemistry and chemical biology, several key areas are poised for significant growth.
One of the most promising directions is the continued development of targeted covalent inhibitors. The ability of the sulfonyl fluoride moiety to engage non-cysteine residues opens up a vast portion of the proteome that is inaccessible to traditional covalent drugs, which primarily target cysteine. rsc.org This will enable the development of therapeutics for a wider range of diseases. The design of probes for target identification and validation will also remain a central theme, providing essential tools for fundamental biological research. rsc.org
In the realm of materials science, the robust nature of the connections formed through SuFEx chemistry makes this compound an attractive building block for the synthesis of novel polymers and functional materials. Further exploration of its unique reactivity, including radical-based transformations and unconventional activation modes, will undoubtedly lead to the discovery of new synthetic methods and molecular architectures. nih.govrsc.org The strategic combination of the quinoline scaffold, known for its diverse biological activities and photophysical properties, with the unique reactivity of the sulfonyl fluoride group ensures that this compound will continue to be a focus of innovative research for years to come. researchgate.net
Q & A
Q. How can the compound’s selectivity for specific enzyme classes be validated?
- Experimental Design : Perform activity-based protein profiling (ABPP) with broad-spectrum serine hydrolase probes. Use competitive inhibition assays and proteomic analysis (LC-MS/MS) to identify off-target interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
